Ammonium 4-chloro-N-(N-propylcarbamoyl)benzenesulphonamidate
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Overview
Description
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate is a chemical compound with the molecular formula C10H17ClN3O3S. It is typically found as a white or off-white crystalline solid and is soluble in water, forming an acidic solution
Preparation Methods
The synthesis of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate generally involves chemical synthesis routes. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with n-propylamine to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide. This intermediate is then treated with ammonium hydroxide to yield the final product . Industrial production methods may vary, but they typically follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamide and ammonium ions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biochemical assays and studies involving enzyme inhibition or protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate can be compared with similar compounds such as:
- Ammonium 4-chloro-n-(n-ethylcarbamoyl)benzenesulfonamidate
- Ammonium 4-chloro-n-(n-methylcarbamoyl)benzenesulfonamidate
- Ammonium 4-chloro-n-(n-butylcarbamoyl)benzenesulfonamidate
These compounds share similar structures but differ in the length and nature of the alkyl group attached to the carbamoyl moiety. The differences in their chemical properties and reactivity highlight the uniqueness of ammonium 4-chloro-n-(n-propylcarbamoyl)benzenesulfonamidate .
Properties
CAS No. |
77164-68-2 |
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Molecular Formula |
C10H17ClN3O3S+ |
Molecular Weight |
294.78 g/mol |
IUPAC Name |
azanium;1-(4-chlorophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13ClN2O3S.H3N/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;/h3-6H,2,7H2,1H3,(H2,12,13,14);1H3/p+1 |
InChI Key |
KQNPCTJTSOAYBV-UHFFFAOYSA-O |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.[NH4+] |
Origin of Product |
United States |
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